Ac-LETD-CHO

Description

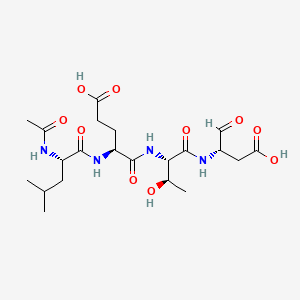

Structure

2D Structure

Properties

Molecular Formula |

C21H34N4O10 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C21H34N4O10/c1-10(2)7-15(22-12(4)28)20(34)24-14(5-6-16(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-17(31)32/h9-11,13-15,18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t11-,13+,14+,15+,18+/m1/s1 |

InChI Key |

USINUJSKVDJANL-ACDVHTNFSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ac-LETD-CHO: A Technical Guide to a Specific Caspase-8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ac-LETD-CHO, a potent and specific inhibitor of caspase-8. This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its use in research settings. The included diagrams of signaling pathways and experimental workflows serve as a visual aid for understanding its application in apoptosis research.

Introduction to this compound

This compound is a synthetic tetrapeptide (Acetyl-Leu-Glu-Thr-Asp-CHO) that acts as a highly specific and reversible inhibitor of caspase-8. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. The specificity of this compound for caspase-8 makes it an invaluable tool for elucidating the intricate signaling cascades of apoptosis and for investigating the therapeutic potential of targeting this pathway in various diseases, including cancer and neurodegenerative disorders.

Chemical Properties and Mechanism of Action

This compound is a peptide aldehyde. The aldehyde group (-CHO) interacts with the active site cysteine of caspase-8, forming a reversible thiohemiacetal adduct. This interaction blocks the catalytic activity of the enzyme, thereby preventing the downstream activation of effector caspases and the execution of apoptosis. Its peptide sequence (LETD) mimics the cleavage site of procaspase-8, conferring its high specificity for this particular caspase.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The IC50 value can vary depending on the experimental conditions, such as the substrate and enzyme concentrations.

| Target Caspase | Reported IC50 Value (nM) | Cell Line/System | Reference |

| Caspase-8 | 6.71 | In vitro assay | [1][2] |

| Caspase-8 | ~100 | In A549 human non-small cell lung cancer cells | [3] |

| Caspase-9 | ~100 | In A549 human non-small cell lung cancer cells | [3] |

Note: While primarily a caspase-8 inhibitor, some studies show effects on other caspases at higher concentrations.

Signaling Pathway Visualization

The following diagram illustrates the extrinsic apoptosis pathway and highlights the point of inhibition by this compound.

References

The Role of Ac-LETD-CHO in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Ac-LETD-CHO, a key chemical tool used in the study of programmed cell death. We will explore its mechanism of action as a potent caspase-8 inhibitor, its application in experimental settings, and its role in elucidating the extrinsic apoptosis pathway.

Introduction to this compound

This compound (N-Acetyl-Leu-Glu-Thr-Asp-CHO) is a synthetic, cell-permeable peptide aldehyde that acts as a potent, reversible inhibitor of caspase-8. Caspase-8 is the primary initiator caspase in the extrinsic pathway of apoptosis, a critical process for tissue homeostasis, elimination of damaged or infected cells, and immune system regulation.[1][2] The inhibitor is designed to mimic the preferred cleavage site of caspase-8, the tetrapeptide sequence (L/I)ETD, allowing it to bind to the enzyme's active site and block its proteolytic function.[3] This specificity makes this compound an invaluable reagent for investigating the cellular signaling cascades governed by caspase-8.

Mechanism of Action: Inhibiting the Apex of Extrinsic Apoptosis

Apoptosis can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway.[4] this compound specifically targets the extrinsic pathway.

The extrinsic pathway is triggered by the binding of extracellular death ligands, such as FasL (Fas ligand) or TNF-α (Tumor Necrosis Factor-alpha), to their corresponding death receptors on the cell surface.[5] This ligation event prompts the recruitment of adaptor proteins, like FADD (Fas-Associated Death Domain), to the receptor's intracellular domain. This assembly forms the Death-Inducing Signaling Complex (DISC).[2]

Within the DISC, multiple inactive procaspase-8 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-activation through proteolytic cleavage.[3] Activated caspase-8 then initiates the downstream apoptotic cascade through two primary mechanisms:

-

Direct Effector Caspase Activation: Caspase-8 directly cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for dismantling the cell by cleaving a multitude of cellular proteins.[4]

-

Amplification via the Intrinsic Pathway: In certain cell types (Type II cells), caspase-8 cleaves the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, triggering the intrinsic apoptosis pathway and amplifying the death signal.

This compound exerts its function by binding to the active site of caspase-8, preventing it from cleaving its downstream substrates, thereby halting the progression of the extrinsic apoptotic signal.

Quantitative Data

The efficacy of a caspase inhibitor is typically defined by its half-maximal inhibitory concentration (IC₅₀). This compound demonstrates high potency for its target. The working concentration in cell-based assays can vary depending on the cell type, treatment duration, and experimental conditions.

| Parameter | Value | Source |

| IC₅₀ for Caspase-8 | 6.71 nM | [4] |

| Typical Working Concentration | 50 µM | [6] |

Note: The optimal working concentration should be determined empirically for each specific experimental system.

Experimental Protocols

This compound is frequently used to confirm the involvement of caspase-8 in apoptosis induced by a specific stimulus. Below are representative protocols for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the ability of this compound to block apoptosis.

Protocol: Caspase-8 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of caspase-8 in cell lysates using a fluorogenic substrate like Ac-IETD-AFC or Ac-LETD-AFC.[5][7]

Materials:

-

96-well opaque microplate

-

Cell Lysis Buffer

-

Assay Buffer (containing DTT)

-

Caspase-8 Substrate (e.g., Ac-LETD-AFC)

-

Fluorometric plate reader (Ex: ~400 nm, Em: ~505 nm)

Procedure:

-

Prepare Cell Lysates: Following the experimental workflow (Section 4.1), harvest cells and lyse them on ice for 15-20 minutes using a chilled lysis buffer.[8]

-

Clear Lysate: Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

-

Protein Quantification: Determine the protein concentration of each supernatant (lysate).

-

Assay Setup: In a 96-well opaque plate, add 50-100 µg of protein lysate to each well. Adjust the volume of each well to be equal with Assay Buffer.

-

Substrate Addition: Prepare the caspase-8 substrate solution in Assay Buffer according to the manufacturer's instructions. Add the substrate solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence on a microplate reader. The fluorescence intensity is directly proportional to the caspase-8 activity.

-

Analysis: Compare the fluorescence values from cells treated with the apoptosis inducer alone versus those pre-treated with this compound. A significant reduction in fluorescence in the this compound group indicates that the apoptosis proceeds through caspase-8 activation.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

-

Flow Cytometer

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Treatment: Treat cells according to the experimental workflow (Section 4.1).

-

Harvest Cells: Collect both adherent and floating cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[10]

-

Wash: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the PBS.

-

Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Beyond Apoptosis: Other Roles of Caspase-8

While its role in apoptosis is well-defined, emerging evidence indicates that caspase-8 participates in other cellular processes, often in a non-apoptotic capacity. These functions can be dependent or independent of its proteolytic activity. For instance, caspase-8 has been implicated in:

-

Cell Adhesion and Migration [11]

-

Inflammation and Innate Immunity [3]

-

NF-κB Signaling [3]

-

Necroptosis Regulation [4]

The use of this compound can help researchers dissect whether the proteolytic activity of caspase-8 is required for these non-canonical functions.

References

- 1. researchgate.net [researchgate.net]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. researchgate.net [researchgate.net]

Ac-LETD-CHO: A Technical Guide to its Modulation of the Extrinsic Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the caspase-8 inhibitor, Ac-LETD-CHO, and its specific effects on the extrinsic apoptosis pathway. This document details the mechanism of action, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating its therapeutic potential.

Introduction to the Extrinsic Apoptosis Pathway and Caspase-8

The extrinsic apoptosis pathway is a critical mechanism of programmed cell death initiated by extracellular signals. This pathway is integral to immune surveillance, tissue homeostasis, and the elimination of damaged or cancerous cells. A key initiator of this cascade is Caspase-8, a cysteine-aspartic protease that, upon activation, triggers a cascade of downstream effector caspases, ultimately leading to cellular demise.

The pathway is typically initiated by the binding of death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8 molecules, leading to their dimerization and auto-catalytic activation. Activated caspase-8 then proteolytically cleaves and activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

This compound: A Specific Inhibitor of Caspase-8

This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and specific inhibitor of caspase-8. Its peptide sequence, LETD (Leu-Glu-Thr-Asp), mimics the cleavage site of pro-caspase-8, allowing it to bind to the active site of the enzyme and block its proteolytic activity. The aldehyde functional group forms a reversible covalent bond with the active site cysteine of caspase-8, effectively inhibiting its function.

Quantitative Data on the Efficacy of this compound

The inhibitory effect of this compound on caspase-8 and its downstream consequences on apoptosis have been quantified in various studies.

| Parameter | Value | Cell Line/System | Experimental Condition | Reference |

| IC50 for Caspase-8 | 6.71 nM | In vitro enzyme assay | N/A | [1][2] |

| Effect on Cell Viability | Increased cell viability | ND7/23 neuronal cells | Hyperglycemia-induced apoptosis | [3] |

| Effect on Caspase-3 Activation | Suppressed caspase-3 activation | ND7/23 neuronal cells | Hyperglycemia-induced apoptosis | [3] |

Signaling Pathways and Experimental Workflows

The Extrinsic Apoptosis Pathway and the Point of Inhibition by this compound

The following diagram illustrates the key steps in the extrinsic apoptosis pathway and highlights the specific point of intervention by this compound.

Caption: The extrinsic apoptosis pathway initiated by death ligand binding and the inhibitory action of this compound on caspase-8.

Experimental Workflow for Investigating this compound's Effect

This diagram outlines a typical experimental workflow to assess the efficacy of this compound in an in vitro cell culture model of extrinsic apoptosis.

Caption: A generalized workflow for studying the effects of this compound on apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

-

Cells of interest cultured in a 96-well plate

-

This compound

-

Apoptosis-inducing agent (e.g., FasL)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control.

-

Induce apoptosis by adding the apoptosis-inducing agent (e.g., FasL) to the appropriate wells. Include a negative control group with no apoptosis induction.

-

Incubate the plate for the desired period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a 96-well plate reader.

-

Calculate cell viability as a percentage of the control group.

Caspase-8 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-8 using a fluorogenic substrate.

Materials:

-

Cell lysate from treated and control cells

-

Caspase-8 specific fluorogenic substrate (e.g., Ac-IETD-AFC)

-

Assay buffer (e.g., containing HEPES, DTT, and CHAPS)

-

Fluorometer

Procedure:

-

Culture and treat cells with this compound and the apoptosis-inducing agent as described in the cell viability assay.

-

Lyse the cells using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a 96-well black plate, add an equal amount of protein from each lysate.

-

Add the caspase-8 substrate to each well.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate.

-

Express caspase-8 activity relative to the control group.

Western Blot for Cleaved Caspase-3

This protocol detects the active, cleaved form of caspase-3 as an indicator of downstream apoptosis execution.

Materials:

-

Cell lysate from treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates as described in the caspase activity assay.

-

Determine the protein concentration of each lysate.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Conclusion

This compound serves as a valuable research tool for elucidating the intricacies of the extrinsic apoptosis pathway. Its high specificity for caspase-8 allows for the targeted investigation of the role of this initiator caspase in various cellular processes and disease models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of inhibiting caspase-8 in pathologies characterized by excessive or insufficient apoptosis. Further research into the in vivo efficacy and safety of this compound and other caspase-8 inhibitors is warranted to translate these preclinical findings into clinical applications.

References

An In-Depth Technical Guide to the Neuroprotective Properties of Ac-LETD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal apoptosis, or programmed cell death, is a critical factor in the pathology of a wide range of neurodegenerative diseases and acute neurological injuries. A key mediator in the apoptotic cascade is the family of cysteine-aspartic proteases known as caspases. Among these, caspase-8 stands as a principal initiator of the extrinsic apoptotic pathway. The tetrapeptide aldehyde Ac-Leu-Glu-Thr-Asp-CHO (Ac-LETD-CHO) is a potent and specific inhibitor of caspase-8, and as such, represents a promising therapeutic agent for neuroprotection. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, including its mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the Extrinsic Apoptotic Pathway

This compound exerts its neuroprotective effects by directly targeting and inhibiting the activity of caspase-8. Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors on the cell surface, such as Fas or TNF-R1.

Upon ligand binding, these receptors trimerize and recruit adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. This proximity-induced dimerization leads to the autoproteolytic activation of caspase-8. Activated caspase-8 can then initiate a downstream cascade in two primary ways:

-

Direct activation of effector caspases: Caspase-8 can directly cleave and activate effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately cell death.

-

Amplification through the intrinsic pathway: Caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c, which activates the intrinsic apoptotic pathway via the formation of the apoptosome and activation of caspase-9.

This compound, by binding to the active site of caspase-8, prevents these downstream events, thereby inhibiting the entire apoptotic cascade and promoting neuronal survival.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been demonstrated in various in vitro models of neuronal injury. The following tables summarize the key quantitative findings from these studies.

| Inhibitory Activity of this compound | |

| Target | IC50 Value |

| Caspase-8 | 6.71 nM[1] |

| Neuroprotective Effects of this compound in a Hyperglycemia-Induced Neurotoxicity Model (ND7/23 Neuronal Cells) | |

| Parameter | Effect of this compound (50 µM) |

| Cell Viability | Increased[2][3] |

| Reactive Oxygen Species (ROS) Production | Reduced[2][3] |

| DNA Damage | Reduced[2][3] |

| Caspase-3 Activation | Suppressed[2][3] |

Further research is needed to establish a comprehensive dose-response relationship and efficacy in a wider range of neuronal injury models and cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective properties of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Neuronal cells (e.g., ND7/23, SH-SY5Y, or primary cortical neurons)

-

96-well culture plates

-

Complete culture medium

-

Neurotoxic agent (e.g., high glucose, glutamate, MPP+)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce neurotoxicity by adding the neurotoxic agent to the culture medium. Include control wells with untreated cells and cells treated only with the neurotoxic agent.

-

Incubate the plate for the desired duration of the experiment (e.g., 24-48 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Detection of Apoptosis using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

-

Neuronal cells cultured on coverslips or in chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)

-

Antibody against the label (e.g., anti-BrdU antibody conjugated to a fluorescent dye)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Culture and treat neuronal cells with the neurotoxic agent in the presence or absence of this compound.

-

Fix the cells with fixation solution for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.

-

Wash the cells with PBS.

-

If using an indirect labeling method, incubate with the fluorescently labeled antibody.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence in their nuclei.

-

Quantify the percentage of TUNEL-positive cells.

Assessment of Caspase-3 Activation by Western Blotting

Western blotting is used to detect the cleavage of pro-caspase-3 into its active form, which is a key event in the apoptotic cascade.

Materials:

-

Treated neuronal cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a transfer membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of cleaved caspase-3.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for investigating the neuroprotective effects of this compound.

References

Ac-LETD-CHO: A Technical Guide to its Inhibitory Effects on Caspase-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the peptide inhibitor Ac-LETD-CHO and its inhibitory effects on caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This document outlines the mechanism of action, selectivity profile, and detailed experimental protocols for characterizing the inhibition of caspase-9 by this compound.

Introduction to this compound and Caspase-9

Caspase-9 (Cysteine-aspartic protease 9) is a critical initiator caspase in the mitochondrial or intrinsic pathway of apoptosis. Upon apoptotic stimuli, cytochrome c is released from the mitochondria and binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates downstream effector caspases, such as caspase-3, to execute programmed cell death.

This compound (Acetyl-Leu-Glu-Thr-Asp-aldehyde) is a synthetic tetrapeptide aldehyde that has been investigated for its inhibitory effects on caspases. While primarily recognized as a potent inhibitor of caspase-8, it also exhibits inhibitory activity against caspase-9, albeit with lower potency. Its reversible aldehyde functional group interacts with the active site cysteine of the caspase, thereby blocking its proteolytic activity. Understanding the specific inhibitory profile of this compound is crucial for its application as a research tool and for its potential therapeutic development.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound has been evaluated against a panel of caspases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its selectivity.

| Caspase Target | IC50 (nM) |

| Caspase-1 | 15.0 |

| Caspase-4 | 81.7 |

| Caspase-5 | 21.3 |

| Caspase-8 | 3.82[1] |

| Caspase-9 | 49.2 [1] |

| Caspase-10 | 40.4 |

| Caspase-14 | 134 |

Note: Data was generated using a (Z-LEHD)2-R110 tetrapeptide substrate for caspases 1, 4, 5, 8, 9, 10, and 14.[1] The IC50 value for caspase-8 from another source is reported as 6.71 nM.[2]

Signaling Pathways and Experimental Workflows

Intrinsic Apoptosis Pathway and Caspase-9 Activation

The following diagram illustrates the central role of caspase-9 in the intrinsic apoptosis pathway.

Caption: Intrinsic apoptosis pathway highlighting caspase-9 activation.

Experimental Workflow: Determining the IC50 of this compound for Caspase-9

This diagram outlines the typical workflow for determining the IC50 value of an inhibitor against a specific caspase.

Caption: Workflow for determining the IC50 of a caspase inhibitor.

Experimental Protocols

In Vitro Caspase-9 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory effect of this compound on purified recombinant caspase-9.

A. Materials and Reagents:

-

Recombinant human caspase-9

-

This compound inhibitor

-

Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

DMSO (for dissolving inhibitor and substrate)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

B. Reagent Preparation:

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM).

-

Caspase-9 Working Solution: Dilute the recombinant caspase-9 in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Substrate Working Solution: Dilute the Ac-LEHD-AFC stock solution in assay buffer to the final desired concentration (typically at or below the Km value for the enzyme).

C. Assay Procedure:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 10 µL of each this compound dilution to the appropriate wells. Include a control with 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor dilutions (vehicle control).

-

Add 10 µL of the caspase-9 working solution to all wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 30 µL of the substrate working solution to each well.

-

Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity every 1-2 minutes for at least 30 minutes.

D. Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Caspase-9 Activity Assay in Cell Lysates

This protocol outlines the measurement of caspase-9 activity in cell lysates following treatment with an apoptotic stimulus and the assessment of inhibition by this compound.

A. Materials and Reagents:

-

Cell line of interest

-

Apoptotic stimulus (e.g., staurosporine, etoposide)

-

This compound

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 1% Triton X-100, 0.1% CHAPS, 1 mM DTT, 1 mM EDTA, pH 7.4)

-

Protein assay reagent (e.g., BCA or Bradford)

-

Caspase-9 substrate (colorimetric, e.g., Ac-LEHD-pNA; or fluorometric, e.g., Ac-LEHD-AFC)

-

Assay Buffer (as described in 4.1.A)

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Plate reader (spectrophotometer at 405 nm for pNA, or fluorometer)

B. Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce apoptosis by adding the apoptotic stimulus and incubate for the desired time. Include an untreated control group.

-

-

Cell Lysis:

-

Harvest the cells (including any floating cells) and pellet by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold cell lysis buffer and incubate on ice for 10-20 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Caspase-9 Activity Measurement:

-

Normalize the protein concentration of all lysates with lysis buffer.

-

Add 50-100 µg of protein lysate to each well of the 96-well plate.

-

Add assay buffer to bring the total volume to 90 µL.

-

Initiate the reaction by adding 10 µL of the caspase-9 substrate.

-

Incubate the plate at 37°C and measure the absorbance or fluorescence at regular intervals.

-

C. Data Analysis:

-

Calculate the rate of substrate cleavage for each sample.

-

Express the caspase-9 activity as a fold change relative to the untreated control.

-

Plot the caspase-9 activity against the concentration of this compound to determine its inhibitory effect in a cellular context.

Conclusion

References

Ac-LETD-CHO as a Research Tool: A Technical Guide to its Discovery and Application

Executive Summary: The study of apoptosis, or programmed cell death, is fundamental to understanding numerous biological processes and diseases, including cancer and neurodegenerative disorders. A key mediator in the extrinsic apoptotic pathway is caspase-8, an initiator cysteine protease. The development of specific inhibitors for individual caspases is crucial for elucidating their precise roles. This technical guide provides an in-depth overview of Ac-LETD-CHO, a potent and specific peptide aldehyde inhibitor of caspase-8. We will cover its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visual representation of the signaling pathway it targets. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as a tool to investigate caspase-8-mediated signaling events.

Introduction: The Role of Caspase-8 and the Rationale for Specific Inhibitors

Caspases (cysteine-aspartic proteases) are a family of enzymes that play essential roles in mediating apoptosis and inflammation. They are synthesized as inactive zymogens (pro-caspases) and, upon receiving a specific stimulus, are activated through proteolytic cleavage. Apoptotic caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7).

Caspase-8 is the primary initiator caspase in the extrinsic, or death receptor-mediated, pathway of apoptosis.[1][2] This pathway is triggered by the binding of extracellular death ligands, such as FasL or TNF-related apoptosis-inducing ligand (TRAIL), to their cognate receptors on the cell surface.[2][3] This ligation event leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[1][3] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and auto-activation.[4] Active caspase-8 then initiates the downstream apoptotic cascade by either directly cleaving and activating executioner caspases or by cleaving the protein Bid, which in turn activates the intrinsic (mitochondrial) apoptotic pathway.[1]

Given the central role of caspase-8, tools that can specifically modulate its activity are invaluable for research. Peptide inhibitors designed to mimic the caspase's preferred cleavage sequence have become standard research tools. This compound (N-Acetyl-Leu-Glu-Thr-Asp-aldehyde) is a synthetic tetrapeptide designed as a potent and reversible inhibitor of caspase-8, enabling researchers to dissect its function in complex biological systems.

This compound: A Specific Caspase-8 Inhibitor

This compound belongs to the class of peptide aldehyde inhibitors. Its design is based on the preferred amino acid recognition sequence of caspase-8. The aldehyde functional group (CHO) forms a reversible covalent bond with the active site cysteine of the caspase, effectively blocking its catalytic activity. This targeted mechanism provides a high degree of specificity for caspase-8, making it a reliable tool for investigating caspase-8-dependent pathways. It is widely used in cancer research and studies of neurodegenerative diseases to inhibit apoptosis and explore cellular signaling.[5][6]

Quantitative Inhibitory Profile

The efficacy and specificity of a caspase inhibitor are typically defined by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against a panel of caspases. This compound demonstrates high potency against caspase-8.

| Inhibitor | Target Caspase | IC50 / K i [app] | Reference(s) |

| This compound | Caspase-8 | IC50: 6.71 nM | [4][5][6] |

| Ac-DEVD-CHO | Caspase-3 | K i [app]: 0.288 nM | [1] |

| Caspase-7 | K i [app]: 4.48 nM | [1] | |

| Caspase-8 | K i [app]: 0.597 nM | [1] | |

| Caspase-9 | K i [app]: 1.35 nM | [1] | |

| Ac-DNLD-CHO | Caspase-3 | K i [app]: 0.68 nM | [1][5] |

| Caspase-7 | K i [app]: 55.7 nM | [1][5] | |

| Caspase-8 | K i [app]: >200 nM | [1][5] | |

| Caspase-9 | K i [app]: >200 nM | [1][5] |

Note: The table includes data for other well-known caspase inhibitors to provide context on selectivity. While Ac-DEVD-CHO is a broad inhibitor of several caspases, Ac-DNLD-CHO shows high selectivity for caspase-3, illustrating the principle of peptide-based specificity. This compound is recognized for its specific and potent inhibition of caspase-8.

Key Signaling Pathway: Extrinsic Apoptosis

The following diagram illustrates the extrinsic apoptosis pathway, highlighting the central role of caspase-8 and the point of inhibition by this compound.

Caption: The extrinsic apoptosis pathway initiated by death receptor ligation, leading to DISC formation and caspase-8 activation. This compound specifically blocks the activity of active caspase-8.

Experimental Protocols for Utilizing this compound

General Handling and Preparation

This compound is typically supplied as a powder.

-

Reconstitution: Reconstitute the peptide inhibitor in sterile, high-quality DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer. Note that the final DMSO concentration in the culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Protocol: Caspase-8 Activity Assay (Fluorometric)

This assay measures the cleavage of a specific fluorogenic substrate by active caspase-8 in cell lysates.

Materials:

-

Cells treated with an apoptosis inducer +/- this compound.

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4).

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

-

Caspase-8 specific substrate (e.g., Ac-IETD-AFC or Ac-IETD-AMC).

-

This compound for inhibitor control wells.

-

Fluorometer and 96-well black plates.

Procedure:

-

Cell Treatment: Culture cells and treat with the desired apoptotic stimulus. For inhibitor-treated samples, pre-incubate cells with an appropriate concentration of this compound (e.g., 20-100 µM) for 1-2 hours before adding the stimulus.[7]

-

Cell Lysis: Harvest cells (e.g., 1-5 x 10^6 cells per sample) and wash once with ice-cold PBS. Lyse the cell pellet in 50-100 µL of ice-cold Lysis Buffer. Incubate on ice for 10-15 minutes.

-

Lysate Preparation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

Assay Setup: In a 96-well black plate, add 50-100 µg of protein lysate to each well. Adjust the volume to 50 µL with Assay Buffer.

-

Substrate Addition: Prepare a 2X substrate working solution (e.g., 100 µM Ac-IETD-AFC in Assay Buffer). Add 50 µL of this solution to each well.

-

Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) kinetically over 1-2 hours. The rate of fluorescence increase is proportional to caspase-8 activity.[8]

Protocol: Western Blot Analysis of Caspase-8 Activation

This method detects the cleavage of pro-caspase-8 into its active fragments.

Materials:

-

Cell lysates prepared as in section 5.2.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

-

Primary antibody specific for caspase-8 (that recognizes both pro- and cleaved forms).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Sample Preparation: Mix 20-40 µg of protein lysate with SDS-PAGE loading buffer and boil for 5 minutes.

-

Electrophoresis: Load samples onto a polyacrylamide gel (e.g., 12-15%) and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-8 antibody (diluted in blocking buffer) overnight at 4°C.[7][9]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Apply the ECL substrate and visualize the protein bands using an imaging system. The disappearance of the pro-caspase-8 band (~55-57 kDa) and the appearance of the cleaved p18/p10 fragments indicate activation. Samples pre-treated with this compound should show reduced or no cleavage.

Protocol: Assessing Apoptosis via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells treated with an apoptosis inducer +/- this compound.

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Fluorochrome-conjugated Annexin V (e.g., FITC, APC).

-

Propidium Iodide (PI) or 7-AAD staining solution.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat cells as described in 5.2.1.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300-500 x g for 5 minutes.

-

Washing: Wash the cells once with ice-cold PBS and centrifuge again.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Example Experimental Workflow

The following diagram outlines a logical workflow for using this compound to determine if a novel compound induces apoptosis via the caspase-8 pathway.

Caption: A logical workflow for using this compound to validate the involvement of caspase-8 in a compound-induced cell death pathway.

Conclusion

This compound is a highly effective and specific research tool for the study of caspase-8-mediated apoptosis. Its utility in a range of cellular and biochemical assays allows for the precise dissection of the extrinsic apoptotic pathway and the confirmation of caspase-8's role in various physiological and pathological conditions. By following the detailed protocols outlined in this guide, researchers can confidently employ this compound to advance our understanding of programmed cell death.

References

- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kumc.edu [kumc.edu]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

The Role of Ac-LETD-CHO in the Investigation of Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, a fundamental process in multicellular organisms, is critical for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders. Caspase-8, a key initiator caspase, stands at the crossroads of several cell death signaling pathways, most notably the extrinsic apoptosis pathway. Understanding its function is paramount for the development of novel therapeutics. Ac-LETD-CHO, a potent and specific inhibitor of caspase-8, has emerged as an indispensable tool for elucidating the intricate mechanisms of programmed cell death. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to this compound

This compound is a synthetic, cell-permeable peptide inhibitor that specifically targets caspase-8. Its design is based on the preferred cleavage sequence of caspase-8, allowing it to competitively and reversibly bind to the active site of the enzyme. This inhibition prevents the downstream activation of effector caspases, thereby blocking the execution phase of apoptosis. The high specificity of this compound for caspase-8 makes it a valuable tool for dissecting the role of this particular caspase in complex cellular processes.

Mechanism of Action and Specificity

This compound functions as a reversible aldehyde inhibitor of caspase-8. The aldehyde group forms a covalent bond with the active site cysteine residue of the caspase, effectively blocking its proteolytic activity. This targeted inhibition allows researchers to specifically probe the functions of caspase-8-dependent pathways.

Data Presentation: Inhibitor Specificity

| Inhibitor | Target Caspase | IC50 (nM) |

| This compound | Caspase-8 | 6.71[1] |

| Ac-LEHD-CHO | Caspase-1 | 15.0[2][3] |

| Caspase-4 | 81.7[2][3] | |

| Caspase-5 | 21.3[2][3] | |

| Caspase-8 | 3.82[2][3] | |

| Caspase-9 | 49.2[2][3] | |

| Caspase-10 | 40.4[2][3] | |

| Caspase-14 | 134[2][3] |

Note: The IC50 values for Ac-LEHD-CHO are provided for comparative purposes to demonstrate typical selectivity profiles of peptide-based caspase inhibitors.

Signaling Pathways Involving Caspase-8

Caspase-8 is a central player in the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to their cognate receptors on the cell surface. Furthermore, caspase-8 has a critical role in regulating necroptosis, a form of programmed necrosis.

The Extrinsic Apoptosis Pathway

The binding of death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas Ligand (FasL), to their receptors (TNFR1 and Fas, respectively) triggers the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation. Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis. This compound blocks this pathway at the level of caspase-8 activation.

Crosstalk with Necroptosis

In situations where caspase-8 is inhibited, either pharmacologically by agents like this compound or genetically, cells can undergo an alternative form of programmed cell death called necroptosis.[4][5] This pathway is mediated by the receptor-interacting protein kinases RIPK1 and RIPK3, and the mixed lineage kinase domain-like protein (MLKL).[6][7] Active caspase-8 normally cleaves and inactivates RIPK1 and RIPK3, thereby suppressing necroptosis.[6][7] Therefore, the use of this compound can unveil a cellular switch from apoptosis to necroptosis, providing a valuable model for studying this process.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on apoptosis.

Induction of Apoptosis using TNF-α and Cycloheximide

This protocol is designed to induce extrinsic apoptosis in a cell line sensitive to TNF-α, such as the murine fibrosarcoma cell line L929 or the human colorectal cancer cell line COLO 205.[8][9] Cycloheximide, a protein synthesis inhibitor, is used to sensitize the cells to TNF-α-induced apoptosis by inhibiting the synthesis of anti-apoptotic proteins.

Materials:

-

Cell line of interest (e.g., L929)

-

Complete cell culture medium

-

TNF-α (recombinant)

-

Cycloheximide (CHX)

-

This compound

-

Phosphate-buffered saline (PBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Pre-treatment with Inhibitor: Prepare a working solution of this compound in complete medium. A typical final concentration is 50 µM.[10] Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Apoptosis Induction: Prepare a solution of TNF-α and cycloheximide in complete medium. Final concentrations of 10 ng/mL for TNF-α and 5 µg/mL for cycloheximide are commonly used.[9] Add the apoptosis-inducing solution to the wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24 hours).

-

Analysis: Proceed with an apoptosis detection method, such as Annexin V/Propidium Iodide staining or a caspase activity assay.

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activity of caspase-8 in cell lysates based on the cleavage of a colorimetric substrate, Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide).

Materials:

-

Treated and untreated cell pellets

-

Cell lysis buffer

-

2x Reaction buffer

-

Ac-IETD-pNA substrate (4 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation: Resuspend cell pellets in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Assay Setup: In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well. Add 50 µg of protein from each cell lysate to the wells. Bring the final volume to 100 µL with cell lysis buffer if necessary.

-

Substrate Addition: Add 5 µL of the Ac-IETD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The color intensity is proportional to the amount of pNA generated, which reflects the caspase-8 activity.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1x Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Cell Collection: Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin-binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1x Annexin-binding buffer to each tube.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Experimental Workflow Visualization

A typical experimental workflow for investigating the role of this compound in apoptosis is outlined below.

Conclusion

This compound is a powerful and specific tool for the study of programmed cell death. Its ability to selectively inhibit caspase-8 allows researchers to dissect the complex signaling networks that govern apoptosis and its interplay with other cell death modalities like necroptosis. The protocols and data presented in this guide offer a solid foundation for utilizing this compound to advance our understanding of these critical cellular processes, which is essential for the development of targeted therapies for a wide range of diseases. As with any experimental tool, careful consideration of inhibitor specificity and the use of appropriate controls are paramount for generating robust and reliable data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase-8: not so silently deadly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis or necroptosis? The caspase-8 protein decides | St. Jude Research [stjude.org]

- 8. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cycloheximide-mediated sensitization to TNF-alpha-induced apoptosis in human colorectal cancer cell line COLO 205; role of FLIP and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

Foundational Research on Ac-LETD-CHO in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a critical process for normal tissue homeostasis, and its evasion is a hallmark of cancer. The caspase family of proteases plays a central role in executing the apoptotic cascade. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by external death signals. The peptide inhibitor Ac-LETD-CHO (N-Acetyl-Leu-Glu-Thr-Asp-CHO) is a potent and specific inhibitor of caspase-8, making it an invaluable tool for studying the intricacies of apoptosis in cancer cells. This technical guide provides an in-depth overview of the foundational research on this compound in various cancer cell lines, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation: Inhibition of Caspase-8 and Apoptosis

This compound has been utilized in numerous studies to elucidate the role of caspase-8 in apoptosis across a variety of cancer cell models. While comprehensive tables of IC50 values for the direct cytotoxic effect of this compound on a wide range of cancer cell lines are not extensively published, its potency as a specific caspase-8 inhibitor is well-established. The primary utility of this compound in foundational cancer research lies in its ability to block apoptosis induced by extrinsic stimuli, thereby confirming the dependence of a particular cell death mechanism on caspase-8 activity.

| Parameter | Value | Context | Reference |

| IC50 (for Caspase-8 inhibition) | 6.71 nM | Inhibition of purified recombinant caspase-8 enzyme. | [1] |

| Effective Concentration | 50 µM | Used to counteract glucotoxicity-induced apoptosis in neuronal cells, suggesting a potential concentration for cell-based assays. | [2] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of purified caspase-8. The effective concentration in cell-based assays may vary depending on the cell type, the apoptosis-inducing stimulus, and the experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches involving this compound, the following diagrams have been generated using the DOT language.

Extrinsic Apoptosis Pathway and Inhibition by this compound

References

Methodological & Application

Optimal Concentration of Ac-LETD-CHO for Inhibiting Apoptosis In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LETD-CHO is a potent, reversible, and cell-permeable inhibitor of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. Accurate determination of its optimal concentration is critical for effectively blocking apoptosis in in vitro experimental systems without inducing off-target effects. These application notes provide a comprehensive guide to determining and utilizing the optimal this compound concentration for inhibiting apoptosis in various cell types.

Caspase-8 is activated downstream of death receptors such as Fas, TNFR1, and DR3. Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruits pro-caspase-8. This proximity induces the dimerization and auto-activation of caspase-8. Activated caspase-8 then initiates the apoptotic cascade by directly cleaving and activating downstream executioner caspases (e.g., caspase-3, -6, and -7) or by cleaving Bid, a Bcl-2 family member, which leads to mitochondrial outer membrane permeabilization and activation of the intrinsic apoptotic pathway.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental conditions. Below is a summary of reported effective concentrations from in vitro studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

| Cell Type | Apoptosis Inducer | Effective Concentration | Notes |

| Neuronal ND7/23 Cells | High Glucose | 50 µM | Counteracted decreased cell viability and reduced ROS production[1][2][3]. |

| Human Non-Small Cell Lung Cancer (A549) | Poly(I:C)-HMW | 100 µM | Pre-incubation for 1 hour prior to treatment significantly decreased the sub-G1 population. |

| General Guideline | Various | 50 nM - 100 µM | This range is suggested for FMK-based caspase inhibitors and can serve as a starting point for dose-response studies with this compound. |

| Recombinant Caspase-8 | - | IC50: 6.71 nM | This is the concentration required for 50% inhibition of purified caspase-8 activity in a cell-free assay[4]. |

Note on CHO Cells: For researchers working with Chinese Hamster Ovary (CHO) cells, it has been reported that the reversible aldehyde inhibitors Ac-IETD-CHO and Ac-LEHD-CHO are equally efficient in inhibiting Chinese hamster caspase-8[1].

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz.

Caption: Caspase-8 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the optimal this compound concentration.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a general method for determining the optimal concentration of this compound required to inhibit apoptosis in a specific cell line and experimental setup. A dose-response curve will be generated to identify the IC50 (half-maximal inhibitory concentration) or the lowest concentration that provides maximal inhibition of apoptosis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution, typically 10 mM in DMSO)

-

Apoptosis-inducing agent (e.g., FasL, TNF-α, TRAIL, staurosporine)

-

96-well clear-bottom black plates (for fluorescence/luminescence assays) or standard 96-well plates

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit, Caspase-Glo® 3/7 Assay kit)

-

Multimode plate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the assay. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

-

-

Inhibitor Preparation and Pre-treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 100 µM down to 1 nM, with a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C. This allows for cellular uptake of the inhibitor before the apoptotic stimulus is applied.

-

-

Induction of Apoptosis:

-

Prepare the apoptosis-inducing agent at a pre-determined optimal concentration in complete culture medium.

-

Add the apoptosis-inducing agent to all wells except for the negative control wells (which should receive only medium).

-

Include the following controls:

-

Untreated cells (negative control)

-

Cells treated with the apoptosis-inducing agent only (positive control)

-

Cells treated with the vehicle (DMSO) and the apoptosis-inducing agent

-

Cells treated with each concentration of this compound without the apoptosis-inducing agent (to test for inhibitor toxicity)

-

-

-

Incubation:

-

Incubate the plate for a time period sufficient to induce a measurable apoptotic response in the positive control group. This time will vary depending on the cell line and the apoptotic stimulus (typically 4-24 hours).

-

-

Apoptosis Assay:

-

Perform the chosen apoptosis assay according to the manufacturer's instructions.

-

For Annexin V/PI Staining (Flow Cytometry):

-

Gently harvest the cells (including any floating cells in the supernatant).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

-

Analyze the samples by flow cytometry.

-

-

For Caspase-3/7 Activity Assay (Plate Reader):

-

Equilibrate the plate and the assay reagent to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently on a plate shaker.

-

Incubate at room temperature for the recommended time (typically 30-60 minutes).

-

Measure luminescence using a plate reader.

-

-

-

Data Analysis:

-

For flow cytometry data, quantify the percentage of apoptotic cells (Annexin V positive, PI negative) in each condition.

-

For plate reader-based assays, record the relative luminescence or fluorescence units.

-

Normalize the data to the positive control (apoptosis inducer alone) and the negative control (untreated cells).

-

Plot the percentage of apoptosis inhibition versus the log of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism). The optimal concentration for experiments is typically 2-5 times the IC50 to ensure complete inhibition.

-

Protocol 2: General Protocol for Inhibition of Apoptosis using a Predetermined Optimal Concentration of this compound

This protocol is for experiments where the goal is to inhibit caspase-8-mediated apoptosis to study downstream effects. It assumes the optimal concentration of this compound has already been determined.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound at the predetermined optimal concentration

-

Apoptosis-inducing agent

-

Appropriate plates or flasks for the experiment

-

Reagents for downstream analysis (e.g., lysis buffer for Western blotting, RNA extraction kit for qPCR)

Procedure:

-

Cell Culture:

-

Culture cells to the desired confluency or cell number for your specific experiment.

-

-

Inhibitor Pre-treatment:

-

Pre-treat the cells with the optimal concentration of this compound in fresh culture medium for 1-2 hours at 37°C. Include a vehicle control (DMSO) for comparison.

-

-

Apoptosis Induction:

-

Add the apoptosis-inducing agent to the culture medium.

-

-

Incubation:

-

Incubate the cells for the desired experimental time.

-

-

Downstream Analysis:

-

Harvest the cells and proceed with your planned downstream analysis (e.g., Western blotting for cleavage of caspase-3 or PARP, cell viability assays, or analysis of other cellular processes).

-

Conclusion

This compound is an invaluable tool for studying the role of caspase-8 in apoptosis. The protocols and data provided in these application notes offer a solid foundation for researchers to effectively utilize this inhibitor in their in vitro studies. Due to the variability between cell types and experimental conditions, it is imperative to empirically determine the optimal concentration of this compound for each specific application to ensure reliable and reproducible results.

References

Application Notes and Protocols for Ac-LETD-CHO in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ac-LETD-CHO, a potent and specific inhibitor of caspase-8, in primary neuron cultures. This document outlines the mechanism of action, offers detailed protocols for its application, and presents data in a structured format to facilitate experimental design and execution.

Introduction

This compound is a synthetic peptide aldehyde that acts as a reversible inhibitor of caspase-8, an initiator caspase crucial to the extrinsic apoptosis pathway. In neurons, aberrant activation of caspase-8 is implicated in various neurodegenerative conditions and neuronal cell death following injury.[1][2][3] By specifically targeting caspase-8, this compound serves as a valuable tool for investigating the mechanisms of neuronal apoptosis and exploring potential neuroprotective strategies.[4][5]

Mechanism of Action

Caspase-8 is a key mediator of apoptosis triggered by the activation of death receptors, such as Fas and TNF receptors.[2][6] Ligand binding to these receptors initiates the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[6][7] Activated caspase-8 then initiates a downstream cascade by either directly cleaving and activating effector caspases, such as caspase-3, or by cleaving the Bid protein, leading to mitochondrial-mediated apoptosis.[2] this compound inhibits this cascade at its origin by binding to the active site of caspase-8, thereby preventing the downstream events that lead to apoptosis.[8]

Signaling Pathway

Caption: Extrinsic apoptosis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the primary neuron type, culture age, and the specific apoptotic stimulus. The following table summarizes reported concentrations and their observed effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

| Cell Type | Apoptotic Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |

| ND7/23 Neuronal Cells | Hyperglycemia | 50 µM | Not Specified | Increased cell viability, reduced ROS production, DNA damage, and apoptosis.[5] | [5] |

| Primary Dopaminergic Neurons | 1-methyl-4-phenylpyridinium (MPP+) | Not Specified | Not Specified | Did not result in neuroprotection, appeared to switch from apoptosis to necrosis.[9] | [9] |

| Retinal Ganglion Cells | Optic Nerve Injury | Not Specified | Not Specified | Enhanced survival and regeneration.[1] | [1] |

Note: The study on primary dopaminergic neurons suggests that in the context of energy depletion, caspase inhibition might shift the cell death mechanism rather than prevent it.[9] This highlights the importance of characterizing the mode of cell death in your specific model.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from established methods for the culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse embryos.[10][11][12]

Materials:

-

Timed-pregnant rat or mouse (E18)

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

Hibernate-A medium

-

Papain and DNase I

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant animal according to approved institutional guidelines.

-

Dissect the uterine horns and remove the embryos.

-

Isolate the embryonic brains and dissect the cortices in ice-cold Hibernate-A medium.

-

Mince the cortical tissue into small pieces.

-

Digest the tissue with papain and DNase I at 37°C for 15-30 minutes.

-

Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto coated culture vessels at the desired density (e.g., 2.5 x 10^5 cells/cm²).

-

After 2-4 hours, replace the plating medium with pre-warmed, supplemented Neurobasal medium.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

Protocol 2: Application of this compound to Primary Neuron Cultures

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Established primary neuron cultures (e.g., 7-10 days in vitro)

-

Apoptotic stimulus of choice (e.g., TNF-α, Fas ligand, beta-amyloid)

Procedure:

-

Prepare working solutions of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10-100 µM).

-

Pre-incubate the primary neuron cultures with the this compound working solutions for 1-2 hours prior to the addition of the apoptotic stimulus. This allows for cellular uptake of the inhibitor.